molecular formula C5H12N2 B14452928 Methanimidamide, N'-ethyl-N,N-dimethyl- CAS No. 74119-36-1

Methanimidamide, N'-ethyl-N,N-dimethyl-

Cat. No.: B14452928
CAS No.: 74119-36-1
M. Wt: 100.16 g/mol
InChI Key: XXKGMXBJIMBFCS-UHFFFAOYSA-N
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Description

Methanimidamide, N’-ethyl-N,N-dimethyl- is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N’-ethyl-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with ethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N’-ethyl-N,N-dimethyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amidines.

Scientific Research Applications

Methanimidamide, N’-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanimidamide, N’-ethyl-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methanimidamide, N,N-dimethyl-N’-phenyl-
  • Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-
  • Methanimidamide, N’-(3-hydroxyphenyl)-N,N-dimethyl-

Uniqueness

Methanimidamide, N’-ethyl-N,N-dimethyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74119-36-1

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N'-ethyl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C5H12N2/c1-4-6-5-7(2)3/h5H,4H2,1-3H3

InChI Key

XXKGMXBJIMBFCS-UHFFFAOYSA-N

Canonical SMILES

CCN=CN(C)C

Origin of Product

United States

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